

A Technical Guide to Sodium Acetate Trihydrate for Scientific Applications

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Compound of Interest

Compound Name: Sodium acetate trihydrate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **sodium acetate trihydrate**, focusing on its chemical properties, molecular characteristics, and critical applications in research and pharmaceutical development.

Chemical Identity and Molecular Characteristics

Sodium acetate trihydrate is the sodium salt of acetic acid in its hydrated form, containing three molecules of water.^[1] It is a colorless, crystalline solid that is highly soluble in water.^{[2][3]}

The chemical formula for **sodium acetate trihydrate** is $C_2H_3NaO_2 \cdot 3H_2O$, often written as $CH_3COONa \cdot 3H_2O$.^{[4][5][6]} Its molecular weight is 136.08 g/mol.^{[2][4][6][7][8]}

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed below.

Element (Symbol)	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	2	12.011	24.022
Hydrogen (H)	9	1.008	9.072
Sodium (Na)	1	22.990	22.990
Oxygen (O)	5	15.999	79.995
Total	136.079		

Note: Values are rounded for clarity. The accepted molecular weight is 136.08 g/mol .[\[4\]](#)[\[7\]](#)[\[8\]](#)

A summary of the key physical and chemical properties of **sodium acetate trihydrate** is presented below for easy reference.

Property	Value	References
IUPAC Name	sodium;acetate;trihydrate	[7]
CAS Number	6131-90-4	[4] [6] [7]
Appearance	Colorless to white crystalline powder	[1] [2] [8]
Molecular Weight	136.08 g/mol	[4] [6] [7] [8]
Density	1.45 g/cm ³	[8] [9]
Melting Point	58 °C (decomposes)	[2] [8] [9]
Solubility	Highly soluble in water	[2]
pH	~8.9 (0.1M aqueous solution)	[10]

Applications in Research and Drug Development

Sodium acetate trihydrate is a versatile reagent with numerous applications in laboratory and pharmaceutical settings.

- **Buffering Agent:** It is a critical component in the preparation of acetate buffer solutions, which are effective in the pH range of 3.6 to 5.6.[\[11\]](#)[\[12\]](#) These buffers are essential for maintaining stable pH conditions in biochemical assays, enzyme activity studies, and protein crystallization.[\[2\]](#)[\[11\]](#)
- **Nucleic Acid Precipitation:** In molecular biology, sodium acetate is widely used to precipitate DNA and RNA from aqueous solutions.[\[13\]](#) The sodium ions neutralize the negative charge on the phosphate backbone of nucleic acids, reducing their hydrophilicity and allowing them to be precipitated by alcohol (ethanol or isopropanol).[\[13\]](#)[\[14\]](#)
- **Drug Formulation:** In the pharmaceutical industry, it serves as a buffering agent and pH modifier to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[\[12\]](#) [\[15\]](#)[\[16\]](#) It is used in various formulations, including injectable drugs, intravenous (IV) solutions, dialysis solutions, and ophthalmic products.[\[12\]](#)[\[16\]](#)[\[17\]](#)
- **Protein Crystallization:** Acetate buffers are commonly employed in screening and optimizing conditions for protein crystallization, a crucial step in determining protein structure.[\[11\]](#)

Experimental Protocols

Detailed methodologies for common laboratory procedures involving **sodium acetate trihydrate** are provided below.

This stock solution is a standard reagent for nucleic acid precipitation.

Materials:

- **Sodium acetate trihydrate** (MW: 136.08 g/mol)
- Glacial acetic acid
- Nuclease-free distilled water
- Sterile graduated cylinders and beakers
- pH meter
- Stir plate and stir bar

- Autoclave or 0.22 μ m filter for sterilization

Procedure:

- Weigh 408.24 g of **sodium acetate trihydrate**.
- Add the powder to a beaker containing approximately 700 mL of nuclease-free distilled water.
- Dissolve the powder completely using a magnetic stir bar. The dissolution is endothermic and will cause the solution to cool.
- Once dissolved, carefully adjust the pH to 5.2 by adding glacial acetic acid dropwise.[\[18\]](#) Monitor the pH continuously.
- Transfer the solution to a graduated cylinder and adjust the final volume to 1 L with nuclease-free water.[\[18\]](#)
- Verify the final pH. If necessary, allow the solution to warm to room temperature and re-adjust the pH.[\[18\]](#)
- Sterilize the solution by autoclaving or by passing it through a 0.22 μ m filter.[\[18\]](#)
- Store at room temperature.

This protocol is used to concentrate and purify DNA from aqueous solutions.

Materials:

- DNA sample
- 3 M Sodium Acetate, pH 5.2 (from Protocol 3.1)
- Ice-cold 100% ethanol
- 70% ethanol (prepared with nuclease-free water)
- Microcentrifuge

- Pipettes and nuclease-free tips

Procedure:

- Measure the volume of the DNA sample in a microcentrifuge tube.
- Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample. For example, add 10 μL of sodium acetate to a 100 μL DNA sample.[\[19\]](#)
- Mix the solution thoroughly by gentle vortexing or flicking the tube.
- Add 2 to 2.5 volumes of ice-cold 100% ethanol.[\[20\]](#) For a 110 μL sample (DNA + sodium acetate), add 220-275 μL of ethanol.
- Mix until the solution is homogenous. A DNA precipitate may become visible.
- Incubate the mixture at -20°C for at least 30 minutes to maximize DNA recovery.[\[20\]](#) For very dilute samples, overnight incubation is recommended.[\[21\]](#)
- Centrifuge the sample at high speed ($\geq 12,000 \times g$) for 15-30 minutes at 4°C .[\[14\]](#)[\[20\]](#)
- A small white pellet of DNA should be visible at the bottom of the tube. Carefully aspirate and discard the supernatant without disturbing the pellet.
- Wash the pellet by adding 500 μL of 70% ethanol.[\[21\]](#) This step removes residual salt.
- Centrifuge at high speed for 5-10 minutes at 4°C .[\[21\]](#)
- Carefully remove the supernatant. A brief re-spin can help remove the last traces of ethanol.[\[21\]](#)
- Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to redissolve.
- Resuspend the DNA pellet in an appropriate volume of sterile water or TE buffer.

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for preparing a 3M Sodium Acetate (pH 5.2) stock solution.

Caption: Workflow for the ethanol precipitation of DNA using sodium acetate.

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